Tert-butyl 4-(2-amino-5-methylbenzamido)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(2-amino-5-methylbenzamido)piperidine-1-carboxylate: is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by its tert-butyl group, a piperidine ring, and an amide linkage to a 2-amino-5-methylbenzoyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2-amino-5-methylbenzamido)piperidine-1-carboxylate typically involves the following steps:
Activation of Piperidine: Piperidine is first activated using a suitable activating agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC).
Coupling with 2-Amino-5-methylbenzoic Acid: The activated piperidine is then coupled with 2-amino-5-methylbenzoic acid to form the amide bond.
Protection of the Amine: The amine group on the benzoyl moiety is protected using tert-butyl carbamate (BOC) to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4-(2-amino-5-methylbenzamido)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce the amide bond or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxo derivatives depending on the specific oxidation conditions.
Reduction Products: Reduced amides or other reduced functional groups.
Substitution Products: Substituted piperidines with different alkyl or aryl groups.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a ligand in biochemical studies to understand protein interactions and enzyme activities. Medicine: Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which tert-butyl 4-(2-amino-5-methylbenzamido)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The amide bond and the tert-butyl group play crucial roles in its binding affinity and specificity. The compound may interact with enzymes or receptors, modulating their activity and leading to desired biological outcomes.
Comparison with Similar Compounds
N-tert-butyl-4-(2-amino-5-methylbenzamido)piperidine-1-carboxylate
N-tert-butyl-4-(2-amino-5-methylphenyl)amino)piperidine-1-carboxylate
N-tert-butyl-4-(2-amino-5-methylbenzoyl)piperidine-1-carboxylate
Uniqueness: Tert-butyl 4-(2-amino-5-methylbenzamido)piperidine-1-carboxylate stands out due to its specific structural features, such as the tert-butyl group, which enhances its stability and reactivity compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound in research and development.
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Properties
IUPAC Name |
tert-butyl 4-[(2-amino-5-methylbenzoyl)amino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-12-5-6-15(19)14(11-12)16(22)20-13-7-9-21(10-8-13)17(23)24-18(2,3)4/h5-6,11,13H,7-10,19H2,1-4H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCJKCGHBNAZLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)C(=O)NC2CCN(CC2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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